4E1RCat was identified through high-throughput screening aimed at discovering inhibitors of the eIF4E:eIF4G interaction. It was characterized in studies that explored its potential to reverse chemoresistance in cancer cells by inhibiting protein synthesis. The compound is classified as an eIF4E/eIF4G interaction inhibitor and is categorized under small molecule inhibitors used in translational research and cancer therapy .
The synthesis of 4E1RCat involves several steps that are critical for obtaining the desired compound with high purity and yield. The detailed synthetic pathway typically includes:
The molecular structure of 4E1RCat can be described with the empirical formula . The compound features several key functional groups:
X-ray crystallography or NMR spectroscopy can be employed to elucidate the three-dimensional conformation of 4E1RCat, revealing insights into its binding interactions with target proteins .
In terms of chemical reactivity, 4E1RCat primarily functions as an inhibitor rather than undergoing significant chemical transformations itself. It acts by:
The compound's effectiveness is quantified using assays such as TR-FRET (Time Resolved Förster Resonance Energy Transfer), which measure the inhibition of protein interactions .
The mechanism of action for 4E1RCat involves:
The physical properties of 4E1RCat include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its lipophilicity aids in cellular uptake, making it effective in biological applications .
The scientific applications of 4E1RCat are primarily focused on:
The eIF4F complex serves as the central node for cap-dependent translation initiation in eukaryotic cells. Comprising three core subunits—eIF4E (cap-binding protein), eIF4A (RNA helicase), and eIF4G (scaffolding protein)—this complex orchestrates ribosome recruitment to mRNA templates. eIF4E recognizes the 5ʹ-terminal m7GpppN cap structure, while eIF4G bridges eIF4E with eIF4A, facilitating helicase-mediated unwinding of mRNA secondary structures [1] [9]. Crucially, eIF4F exhibits mRNA discriminatory activity: Transcripts with highly structured 5ʹUTRs (e.g., those encoding oncoproteins like cyclin D1, c-MYC, VEGF, and survivin) display heightened dependence on eIF4F activity for efficient translation. In contrast, "strong" mRNAs with minimal 5ʹUTR complexity (e.g., housekeeping genes) are less affected [1] [4].
In cancer, eIF4F subunits are frequently overexpressed or dysregulated. eIF4E is elevated in malignancies including lymphomas, breast, prostate, and head-and-neck cancers [5] [6]. Similarly, eIF4G overexpression occurs in lung squamous cell carcinomas and nasopharyngeal carcinomas, often linked to amplification of its chromosomal locus 3q26-27 [9]. This dysregulation shifts the cellular translatome towards pro-tumorigenic proteins, driving hallmark cancer phenotypes: uncontrolled proliferation via cyclins, evasion of apoptosis via BCL-2 family members, angiogenesis via VEGF, and metastasis via matrix metalloproteinases [1] [4].
mRNA | Encoded Protein | Function in Cancer | 5ʹUTR Features |
---|---|---|---|
Cyclin D1 | Cyclin-dependent kinase regulator | G1/S cell cycle progression | Long, GC-rich |
c-MYC | Transcription factor | Cell growth, metabolism | Highly structured |
VEGF | Vascular endothelial growth factor | Angiogenesis | Complex secondary structure |
Survivin | Inhibitor of apoptosis | Anti-apoptosis | IRES-dependent |
ODC | Ornithine decarboxylase | Polyamine synthesis | Long, structured |
eIF4E functions as a molecular nexus integrating inputs from major oncogenic signaling cascades. The PI3K/Akt/mTOR pathway converges on eIF4E availability via the 4E-BP proteins. Under basal conditions, hypophosphorylated 4E-BP1 tightly binds eIF4E, sequestering it from eIF4G. mTORC1 activation—triggered by growth factors, nutrients, or oncogenic signals—phosphorylates 4E-BP1 at multiple sites (including Ser65), causing its dissociation from eIF4E. Liberated eIF4E assembles into the eIF4F complex, enhancing cap-dependent translation [1] [4] [6]. Concomitantly, the MAPK/ERK pathway regulates eIF4E activity via phosphorylation. MNK kinases (MNK1/2), activated by ERK, phosphorylate eIF4E at Ser209. While the mechanistic impact of Ser209 phosphorylation remains debated, it correlates with increased oncogenic transformation and tumor progression [3] [4].
Pathological hyperactivation of these pathways in cancer—through PTEN loss, PI3K mutations, or RAS/RAF aberrations—results in chronic eIF4F assembly. This is clinically significant: Phospho-4E-BP1 (p4E-BP1) and total eIF4E co-expression in clear cell renal cell carcinoma (ccRCC) correlates with aggressive disease and early relapse. Patients expressing both biomarkers showed significantly worse disease-free survival (2.9 vs. 5.7 years) compared to those expressing one or neither [6].
The eIF4E:eIF4G interface presents a compelling therapeutic target. Structural studies reveal that eIF4G and 4E-BPs share a canonical eIF4E-binding motif (YXXXXLΦ; Φ = hydrophobic residue) that docks into a conserved hydrophobic pocket on eIF4E's dorsal surface [4] [8]. This interaction is mutually exclusive: eIF4G binding promotes eIF4F assembly and translation initiation, while 4E-BP1 binding suppresses it. Critically, chemoresistance in cancers often stems from eIF4E overexpression or 4E-BP1 hyperphosphorylation, which tilts this balance towards constitutive eIF4F activity. For instance, ectopic eIF4E expression confers resistance to DNA-damaging agents by enhancing translation of anti-apoptotic proteins (e.g., MCL-1, BCL-2) [2] [6].
Disrupting the eIF4E:eIF4G interaction offers a strategy to reverse this resistance. Preclinical evidence supports this:
4E1RCat emerged from a rigorous ultra-high-throughput screening (uHTS) campaign targeting the eIF4E:eIF4G interaction. A library of 217,341 compounds was screened using a time-resolved Förster resonance energy transfer (TR-FRET) assay. This assay reconstituted the interaction between His-tagged eIF4E and a glutathione S-transferase (GST)-tagged fragment of eIF4GI (residues 517–606) [2]. Primary hits (798 compounds) were triaged through dose-response analysis, yielding 120 compounds with IC50 < 20 μM. These underwent functional validation in a bicistronic dual-luciferase assay:
Counterscreens eliminated luciferase inhibitors/quenchers. Only compounds inhibiting cap-dependent but not IRES-mediated translation advanced. Secondary validation via [35S]-methionine incorporation confirmed translational inhibition, identifying 4E1RCat (PubChem ID: 16195554) as a lead [2].
Property | Value/Outcome | Assay System |
---|---|---|
eIF4E:eIF4G1 Inhibition (IC50) | ~4 μM | TR-FRET (GST-eIF4GI517-606 / His-eIF4E) |
eIF4E:4E-BP1 Interaction | Stabilized | Co-immunoprecipitation |
Cap-Dependent Translation Inhibition | Yes | Bicistronic luciferase reporter |
IRES-Mediated Translation | Unaffected | HCV IRES-Renilla luciferase |
Ribosome Recruitment | Inhibited | 80S complex formation on capped mRNA |
Disruption of Preformed eIF4F Complexes | Yes | m7GTP pulldown + Western blot |
Mechanistically, 4E1RCat binds eIF4E at an elongated surface encompassing four shallow pockets adjacent to the canonical eIF4G/4E-BP binding site. Molecular modeling predicted steric clashes with both eIF4G and 4E-BP1 docking, explaining its dual action: inhibiting eIF4G binding while promoting 4E-BP1 retention [2]. Functional validation confirmed this:
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